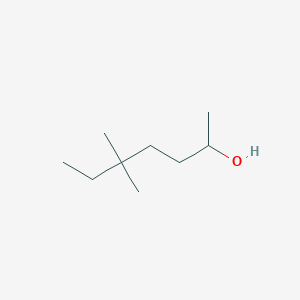
5,5-Dimethyl-2-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-heptanol: is an organic compound classified as an alcohol. It has the molecular formula C9H20O and is characterized by a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the fifth carbon position. This compound is known for its use in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5,5-Dimethyl-2-heptanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable ketone like 5,5-Dimethyl-2-heptanone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 5,5-Dimethyl-2-heptanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,5-Dimethyl-2-heptanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5,5-Dimethyl-2-heptanone
Reduction: 5,5-Dimethylheptane
Substitution: 5,5-Dimethyl-2-heptyl chloride
Aplicaciones Científicas De Investigación
Chemistry:
- 5,5-Dimethyl-2-heptanol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules and pharmaceuticals.
Biology:
- In biological research, it can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine:
- The compound may be explored for its potential therapeutic properties, although specific medical applications are not well-documented.
Industry:
- It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
Mechanism:
- The mechanism by which 5,5-Dimethyl-2-heptanol exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding, making it a versatile compound in various chemical processes.
Molecular Targets and Pathways:
- The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents to form ketones or aldehydes.
Comparación Con Compuestos Similares
5,5-Dimethyl-2-heptanone: This is the ketone form of 5,5-Dimethyl-2-heptanol and is often used as a precursor in its synthesis.
2,6-Dimethyl-4-heptanol: Another similar compound with slight structural differences, used in different industrial applications.
2-Heptanol: A simpler alcohol with a similar heptane chain but without the additional methyl groups.
Uniqueness:
- This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar alcohols. The presence of two methyl groups at the fifth carbon position influences its steric and electronic characteristics, making it valuable in specialized chemical syntheses and applications.
Propiedades
Número CAS |
52356-02-2 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
5,5-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(3,4)7-6-8(2)10/h8,10H,5-7H2,1-4H3 |
Clave InChI |
IAKWKRMYXGMZKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



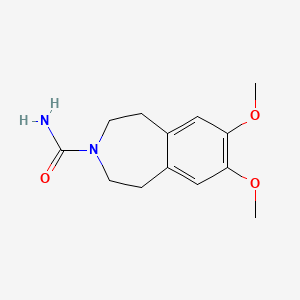

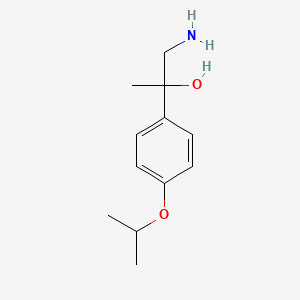


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

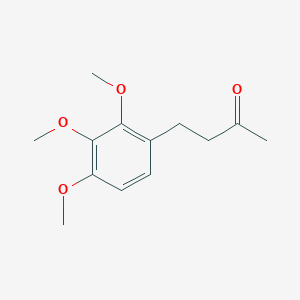
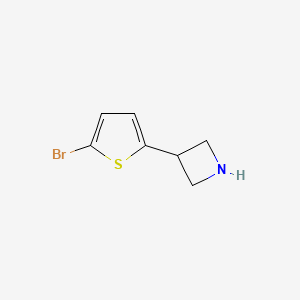

![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
